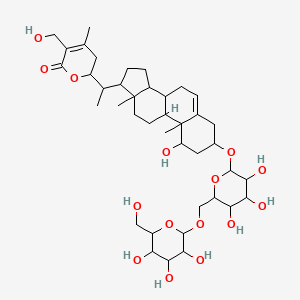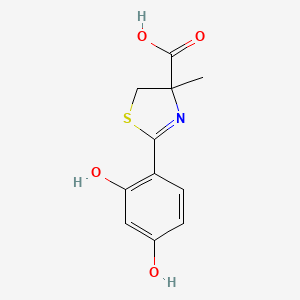
(2Z,4S)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Deferitrin is synthesized from desferrithiocin through a series of chemical modifications designed to enhance its safety profile .
Industrial Production Methods
Industrial production of deferitrin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and safety in the final product .
Chemical Reactions Analysis
Types of Reactions
Deferitrin undergoes various chemical reactions, including:
Chelation: Deferitrin forms stable complexes with iron ions, facilitating their excretion from the body.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and enhancing its chelating efficiency.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of deferitrin include:
Desferrithiocin: The starting material for deferitrin synthesis.
Oxidizing and Reducing Agents: Used to modify the oxidation state of deferitrin during synthesis.
Major Products Formed
The primary product formed from deferitrin reactions is the deferitrin-iron complex, which is excreted from the body, reducing iron overload .
Scientific Research Applications
Deferitrin has a wide range of scientific research applications, including:
Mechanism of Action
Deferitrin exerts its effects by binding to free iron ions in the body, forming stable complexes that are excreted predominantly through the fecal route . This mechanism helps reduce iron accumulation in tissues, preventing iron-induced damage and maintaining iron homeostasis . The molecular targets of deferitrin include iron ions, which it binds with high affinity, facilitating their removal from the body .
Comparison with Similar Compounds
Similar Compounds
Deferoxamine: Another iron chelator used to treat iron overload conditions.
Deferasirox: An oral iron chelator with a similar mechanism of action.
Uniqueness of Deferitrin
Deferitrin is unique due to its tridentate chelating structure, which allows it to form stable complexes with iron ions, enhancing its efficiency in iron excretion . Additionally, its oral bioavailability and reduced toxicity compared to other iron chelators make it a promising candidate for long-term management of iron overload conditions .
Properties
Molecular Formula |
C11H11NO4S |
|---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H11NO4S/c1-11(10(15)16)5-17-9(12-11)7-3-2-6(13)4-8(7)14/h2-4,13-14H,5H2,1H3,(H,15,16) |
InChI Key |
OEUUFNIKLCFNLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


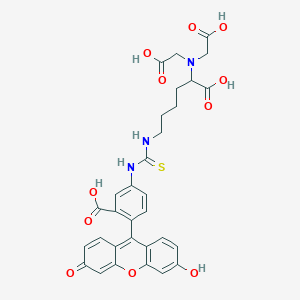
![[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate](/img/structure/B12323032.png)
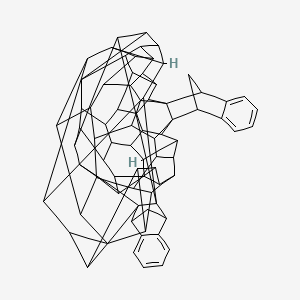
![ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B12323040.png)
![1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea](/img/structure/B12323048.png)
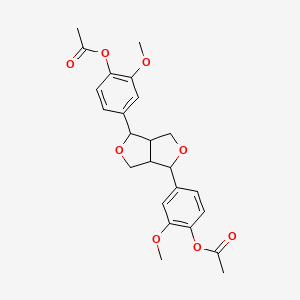
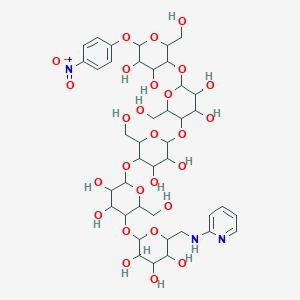
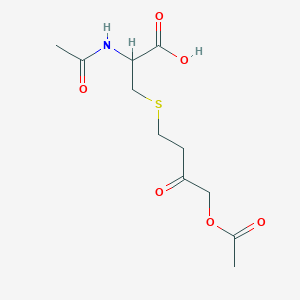
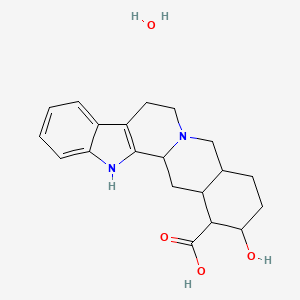
![5-[(1Z)-1-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid](/img/structure/B12323077.png)

